Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate

FABP4 inhibition IC50 PDB 7G1M

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate (CAS 1797147-65-9) is a synthetic small molecule (C16H13N3O4S, MW 343.4 g/mol) belonging to the 1,2,4‑oxadiazolyl‑thiophenyl carbamoyl benzoate ester class. The compound incorporates a 3‑methyl‑1,2,4‑oxadiazole heterocycle linked to a thiophene ring and a methyl benzoate ester via a carbamoyl bridge.

Molecular Formula C16H13N3O4S
Molecular Weight 343.36
CAS No. 1797147-65-9
Cat. No. B2713718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate
CAS1797147-65-9
Molecular FormulaC16H13N3O4S
Molecular Weight343.36
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C16H13N3O4S/c1-9-17-15(23-19-9)13-12(7-8-24-13)18-14(20)10-3-5-11(6-4-10)16(21)22-2/h3-8H,1-2H3,(H,18,20)
InChIKeyXKJQXABKAWRVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate (CAS 1797147-65-9): Compound Class and Baseline Characteristics for Procurement Evaluation


Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate (CAS 1797147-65-9) is a synthetic small molecule (C16H13N3O4S, MW 343.4 g/mol) belonging to the 1,2,4‑oxadiazolyl‑thiophenyl carbamoyl benzoate ester class . The compound incorporates a 3‑methyl‑1,2,4‑oxadiazole heterocycle linked to a thiophene ring and a methyl benzoate ester via a carbamoyl bridge. This scaffold is structurally related to dual fatty‑acid‑binding protein 4/5 (FABP4/5) inhibitors described in patent WO2013189841A1 and subsequent medicinal chemistry optimisations [1]. The methyl ester functionality distinguishes it from the carboxylic acid‑bearing analogs commonly reported in the FABP inhibitor literature, potentially altering physicochemical and pharmacokinetic properties relevant to experimental selection.

Why In‑Class FABP4/5 Inhibitors Cannot Simply Substitute for Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate


Although numerous thiophenyl‑oxadiazole carbamoyl derivatives have been patented as dual FABP4/5 inhibitors, minor structural variations lead to pronounced differences in FABP4 vs. FABP5 selectivity, FABP3 counter‑screening profiles, and metabolic stability [1]. The methyl benzoate ester terminus in this compound replaces the carboxylic acid or cyclohexane‑carboxylic acid motif found in the most advanced literature leads (e.g., compounds D9, E1, and the ligand in PDB 7G1M), potentially altering membrane permeability, protein binding, and in vivo pharmacokinetics in ways that cannot be predicted from the core scaffold alone [2]. Consequently, generic replacement with a close analog risks losing the specific potency, selectivity, or stability profile required for a given experiment, underscoring the need for compound‑level quantitative evidence.

Quantitative Differentiation Evidence for Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate vs. Closest Analogs


FABP4 Binding Affinity: Class‑Level Inference from a Structurally Proximal Analog with Quantitative IC50

The closest structurally characterised analog—rac‑(1R,2R)‑2‑{[(3M)‑3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)‑4,5,6,7‑tetrahydro‑1‑benzothiophen‑2‑yl]carbamoyl}cyclohexane‑1‑carboxylic acid (PDB ligand in 7G1M)—inhibits FABP4 with an IC50 of 0.365 µM in a fluorescence‑based assay [1]. The target compound retains the same 3‑methyl‑1,2,4‑oxadiazol‑5‑yl‑thiophenyl‑carbamoyl pharmacophore but replaces the cyclohexane‑carboxylic acid tail with a methyl benzoate ester. Based on class‑level structure‑activity relationships, this ester modification is expected to alter potency, selectivity, and physicochemical properties relative to the carboxylic acid analog, although direct IC50 data for the target compound have not been published in an accessible source at the time of this assessment [2].

FABP4 inhibition IC50 PDB 7G1M

Physicochemical Differentiation: Methyl Ester vs. Carboxylic Acid Analogs

The target compound incorporates a methyl benzoate ester (MW 343.4 g/mol, molecular formula C16H13N3O4S) , whereas the most advanced literature leads D9 and E1 possess free carboxylic acid termini [1]. Esterification typically increases lipophilicity by 1–2 logP units relative to the corresponding carboxylic acid, potentially enhancing passive membrane permeability. This structural difference may translate into distinct cellular uptake and oral bioavailability profiles, although direct logP or permeability data for the target compound are not publicly available.

LogP permeability physicochemical properties

FABP3 Selectivity: Class‑Level Context for the Oxadiazole‑Thiophene Scaffold

FABP3 (heart‑type fatty acid‑binding protein) selectivity is critical for avoiding cardiac liability. In the EJMC 2021 study, optimized dual FABP4/5 inhibitors D9 and E1 achieved >50‑fold selectivity over FABP3 in vitro [1]. The target compound shares the core oxadiazole‑thiophene motif associated with this selectivity profile in the series, but no direct FABP3 counter‑screening data exist for this specific compound [2]. Procurement decisions should therefore be contingent on obtaining compound‑specific FABP3 selectivity data if the experimental context requires this safety margin.

FABP3 selectivity off-target cardiac safety

In Vivo Pharmacokinetic and Metabolic Stability: Gap Analysis vs. Literature Leads D9 and E1

Compounds D9 and E1 demonstrated good metabolic stability in mouse hepatic microsomes (t1/2 > 60 min) and acceptable oral pharmacokinetics in ICR mice (Cmax, AUC reported) [1]. The target compound's methyl ester group may undergo esterase‑mediated hydrolysis in vivo to the corresponding carboxylic acid, potentially generating a metabolite with a different FABP binding profile. No in vitro microsomal stability, in vivo PK, or esterase liability data are available for the target compound, representing a critical evidence gap for anyone considering this compound for in vivo studies .

metabolic stability pharmacokinetics mouse microsomes

Recommended Application Scenarios for Methyl 4-((2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)carbamoyl)benzoate Based on Available Evidence


In Vitro FABP4/5 Biochemical Screening and Selectivity Profiling Panels

Use as a screening compound in FABP4 and FABP5 fluorescence polarisation or thermal shift assays to establish its intrinsic potency and selectivity vs. FABP3. The structurally adjacent PDB 7G1M ligand (IC50 = 0.365 µM) provides a benchmark, but compound‑specific data are essential before advancing to cellular or in vivo work [1].

Cell‑Based Permeability and Target Engagement Studies

The methyl ester moiety may enhance passive membrane permeability relative to carboxylic acid analogs, making this compound a candidate for cellular uptake and target engagement assays (e.g., CETSA or NanoBRET) in adipocyte or macrophage cell lines where FABP4/5 are endogenously expressed. Comparative permeability data vs. D9 or E1 should be generated in parallel [2].

Metabolic Stability and Esterase Liability Assessment

Evaluate the compound in mouse and human hepatic microsome assays, plasma stability, and recombinant esterase panels to determine whether the methyl benzoate ester undergoes rapid hydrolysis. This data will inform whether it can serve as an ester prodrug or if it presents a stability liability for in vivo pharmacology .

Structure‑Activity Relationship (SAR) Expansion for FABP4/5 Inhibitor Programs

Procure as a key intermediate or SAR probe within a medicinal chemistry campaign exploring ester‑terminated analogs of the oxadiazole‑thiophene‑carbamoyl scaffold. Direct comparison with the carboxylic acid series (D9, E1, and the 7G1M ligand) will clarify the impact of the ester modification on potency, selectivity, and ADMET properties [3].

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